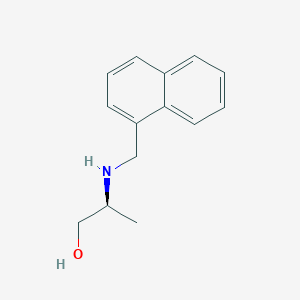
(S)-2-(1-Naphthylmethylamino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Naphthylmethylamino)-1-propanol, also known as (S)-NAMPT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). In
Mécanisme D'action
(S)-NAMPT inhibitor works by selectively inhibiting NAMPT, which leads to a decrease in NAD+ levels in the cell. This, in turn, affects various cellular processes that are dependent on NAD+ levels. For example, a decrease in NAD+ levels leads to a decrease in the activity of sirtuins, which are a family of NAD+-dependent deacetylases that play a crucial role in regulating gene expression, metabolism, and aging.
Biochemical and Physiological Effects:
(S)-NAMPT inhibitor has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, (S)-NAMPT inhibitor has been shown to inhibit the growth of cancer cells by inducing cell death and reducing tumor growth in animal models. (S)-NAMPT inhibitor has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-NAMPT inhibitor has several advantages for lab experiments. It is a selective inhibitor of NAMPT, which makes it a useful tool for studying the role of NAD+ metabolism in different cellular processes. (S)-NAMPT inhibitor is also relatively stable and can be easily synthesized using commercially available starting materials. However, (S)-NAMPT inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of the results. (S)-NAMPT inhibitor can also have off-target effects, which can affect the specificity of the results.
Orientations Futures
There are several future directions for the study of (S)-NAMPT inhibitor. One direction is to further investigate the mechanism of action of (S)-NAMPT inhibitor and its effects on different cellular processes. Another direction is to explore the therapeutic potential of (S)-NAMPT inhibitor for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective NAMPT inhibitors could lead to the discovery of new therapeutic targets for these diseases.
Méthodes De Synthèse
The synthesis of (S)-NAMPT inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amino group of 1-naphthylmethylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with (S)-2-bromopropanol in the presence of a base, such as potassium carbonate, to yield (S)-2-(1-naphthylmethylamino)-1-propanol. The final step involves the deprotection of the Boc group using an acid, such as trifluoroacetic acid, to yield the desired product.
Applications De Recherche Scientifique
(S)-NAMPT inhibitor has been extensively studied for its potential therapeutic applications. NAMPT is a key enzyme involved in the biosynthesis of NAD+, which is an essential cofactor for many enzymatic reactions in the cell. NAD+ plays a crucial role in regulating various cellular processes, including energy metabolism, DNA repair, and gene expression. Dysregulation of NAD+ metabolism has been implicated in many diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(2S)-2-(naphthalen-1-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(10-16)15-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAJZZCMZQPKM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
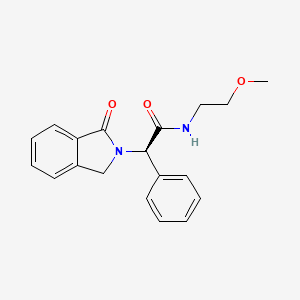
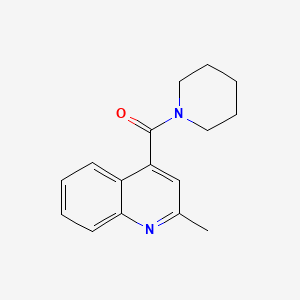
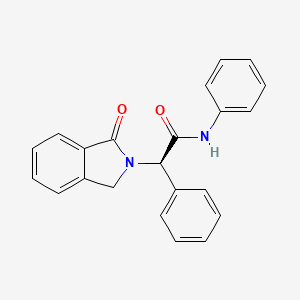
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
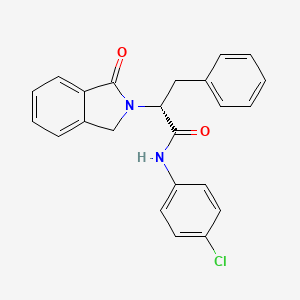
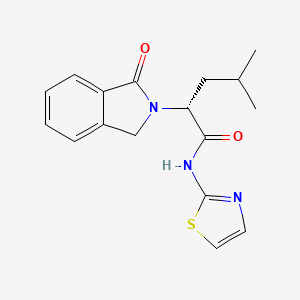
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
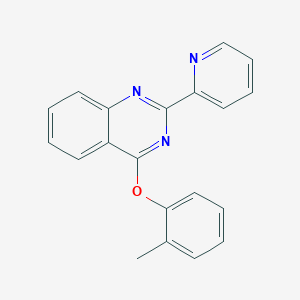
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)